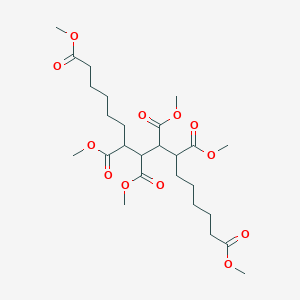
Hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate is a complex organic compound with the molecular formula C26H42O12 It is known for its unique structure, which includes multiple ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate typically involves esterification reactions. One common method is the reaction of tetradecanehexacarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions usually include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
Hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in further biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate can be compared with other similar compounds, such as:
Hexamethylbenzene: An aromatic compound with a simpler structure.
Tetradecanehexacarboxylic acid: The parent acid of the ester.
Hexamethylcyclotrisiloxane: A cyclic compound with similar ester groups.
The uniqueness of this compound lies in its multiple ester groups and long carbon chain, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
76938-93-7 |
|---|---|
Molekularformel |
C26H42O12 |
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
hexamethyl tetradecane-1,6,7,8,9,14-hexacarboxylate |
InChI |
InChI=1S/C26H42O12/c1-33-19(27)15-11-7-9-13-17(23(29)35-3)21(25(31)37-5)22(26(32)38-6)18(24(30)36-4)14-10-8-12-16-20(28)34-2/h17-18,21-22H,7-16H2,1-6H3 |
InChI-Schlüssel |
YHJCHUFEARTZCN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCC(C(C(C(CCCCCC(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyridin-1-ium chloride](/img/structure/B14444625.png)
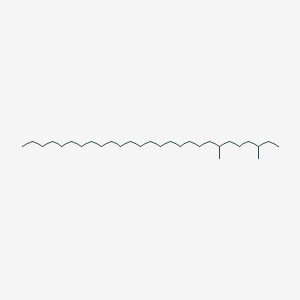

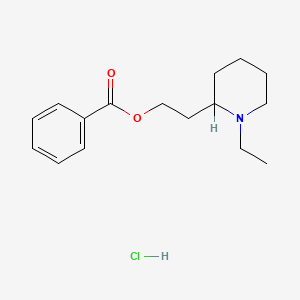
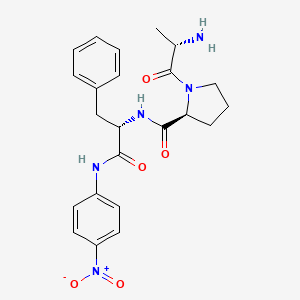
![1-[2-Hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B14444661.png)
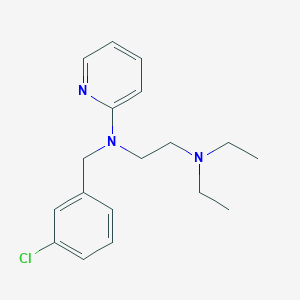
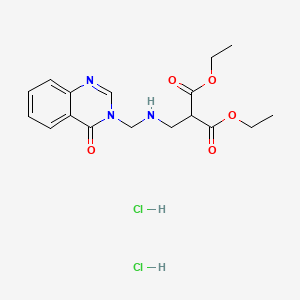
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)

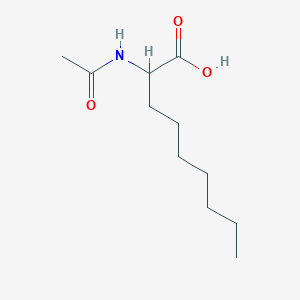
![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
